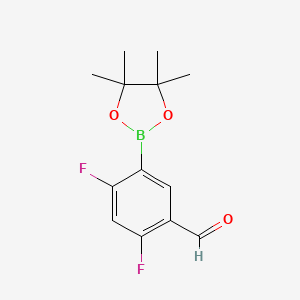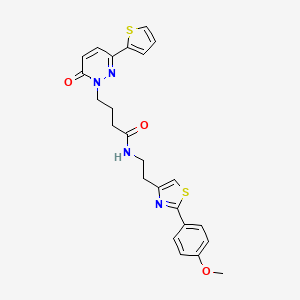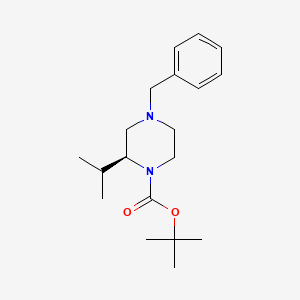
1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a but-2-yn-1-yl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the But-2-yn-1-yl Intermediate: This step involves the coupling of a suitable alkyne with a halide under palladium-catalyzed conditions.
Attachment of the Trifluoromethylphenoxy Group: The intermediate is then reacted with a trifluoromethylphenol derivative, often using a base such as potassium carbonate in a polar aprotic solvent.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the alkyne linkage to form alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features may impart biological activity, making it a candidate for drug discovery programs targeting various diseases.
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its trifluoromethyl group and thiophene ring are particularly valuable in materials science.
Mecanismo De Acción
The mechanism by which 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
- 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)propyl)urea:
1-(Thiophen-2-yl)-3-(4-(trifluoromethyl)phenoxy)urea: Lacks the but-2-yn-1-yl linkage.
Propiedades
IUPAC Name |
1-thiophen-2-yl-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)12-5-3-6-13(11-12)23-9-2-1-8-20-15(22)21-14-7-4-10-24-14/h3-7,10-11H,8-9H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUWULSVCDKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)NC2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988328.png)







![1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide](/img/structure/B2988342.png)

